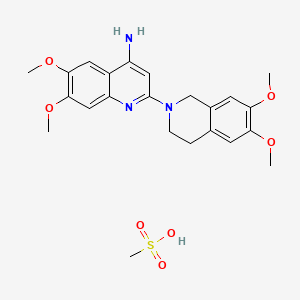
4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
描述
阿巴诺奎尔甲磺酸盐是一种化学化合物,以其作为 α-1 肾上腺素受体拮抗剂而闻名该化合物以其松弛平滑肌组织的能力而著称,使其成为各个医学和科学研究领域的关注对象 .
准备方法
合成路线和反应条件: 阿巴诺奎尔甲磺酸盐的合成涉及 2-氨基-4,5-二甲氧基苯甲腈与 2-乙酰基-6,7-二甲氧基-1,2,3,4-四氢异喹啉的缩合反应。该反应在回流的氯仿中,以氧氯化磷和二甲基乙酰胺为促进剂进行。 然后,在-70°C 的四氢呋喃中使用二异丙基氨基锂或在回流的二甲基乙酰胺中使用氯化锌使所得中间体环化 .
工业生产方法: 阿巴诺奎尔甲磺酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常通过重结晶或色谱技术进行纯化,以达到医药标准.
化学反应分析
反应类型: 阿巴诺奎尔甲磺酸盐会发生各种化学反应,包括:
氧化: 该化合物可在特定条件下氧化,形成不同的衍生物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 阿巴诺奎尔甲磺酸盐可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应。
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成喹啉衍生物,而还原可能会生成各种异喹啉化合物 .
科学研究应用
阿巴诺奎尔甲磺酸盐因其在各个领域的应用而被广泛研究:
化学: 它作为研究 α-1 肾上腺素受体拮抗剂的模型化合物。
生物学: 研究集中在其对平滑肌组织的影响及其在治疗勃起功能障碍中的潜在作用。
医学: 该化合物因其抗心律失常特性及其在勃起功能障碍的情况下促进勃起的能力而被研究。
作用机制
阿巴诺奎尔甲磺酸盐通过拮抗 α-1 肾上腺素受体发挥作用。这种作用导致平滑肌组织松弛,特别是在阴茎海绵体和阴茎动脉中。 该化合物的机制涉及阻断刺激 α 受体的交感神经活动,从而促进肌肉松弛并改善血流 .
类似化合物:
哌唑嗪: 另一种 α-1 肾上腺素受体拮抗剂,用于治疗高血压和良性前列腺增生。
特拉唑嗪: 与哌唑嗪类似,它用于治疗高血压和尿潴留。
多沙唑嗪: 也是一种 α-1 阻滞剂,用于治疗高血压和泌尿问题。
独特性: 阿巴诺奎尔甲磺酸盐以其对肾上腺素受体的 α-1 亚型的高度选择性而独树一帜。 这种选择性使其在松弛平滑肌组织方面特别有效,而不会显着影响血压,这是其他 α-1 阻滞剂的常见副作用 .
相似化合物的比较
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar to prazosin, it is used for treating high blood pressure and urinary retention.
Doxazosin: Also an alpha-1 blocker, used for hypertension and urinary issues.
Uniqueness: Abanoquil mesilate is unique due to its high selectivity for the alpha-1 subtype of adrenergic receptors. This selectivity makes it particularly effective in relaxing smooth muscle tissues without significantly affecting blood pressure, which is a common side effect of other alpha-1 blockers .
属性
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.CH4O3S/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22;1-5(2,3)4/h7-11H,5-6,12H2,1-4H3,(H2,23,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPOTBKJNHQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922813 | |
| Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118931-00-3 | |
| Record name | UK 52046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118931003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABANOQUIL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAX6HQS78D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















